Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound featuring a pyrrolidine core substituted with a tert-butylsulfonyl group at position 3. The molecule also includes a benzyl carbamate-protected ethyl carbonyl group. The tert-butylsulfonyl moiety is a strong electron-withdrawing group, contributing to the compound’s stability and influencing its physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
benzyl N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-18(2,3)26(23,24)15-9-10-20(12-15)16(21)11-19-17(22)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNQDMWHBIIPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via a sulfonylation reaction using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl bromide, benzyl chloride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various benzyl or carbamate derivatives.
Scientific Research Applications
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with three analogs from the literature:
| Compound Name | Molecular Weight | Substituent on Pyrrolidine | Key Functional Groups | Application | Stability/Solubility |
|---|---|---|---|---|---|
| Target Compound | ~398.08 | 3-(tert-butylsulfonyl) | Carbamate, Sulfonamide | Peptide synthesis (potential) | Stable, hydrophobic |
| Benzyl {2-[(2-(1H-Benzo...triazol-1-yl)...} | ~413.42* | 1H-Benzo[d][1,2,3]triazol-1-yl | Benzotriazole, Carbamate | Peptide acylation | Reactive acylating agent |
| Benzyl (S)-(2-(2-((4-nitrophenyl)...} | 426.42 | 4-nitrophenyl carbamoyl | Nitrophenyl, Carbamate | Unknown | Requires -20°C storage |
| Linezolid conjugates (e.g., 3a) | ~450–500* | Morpholinophenyl, Oxazolidinone | Oxazolidinone, Carbamate | Antibacterial agents | Varies with substituents |
*Estimated based on structural similarity.
Key Observations:
Target vs. Benzotriazole Derivative ():
- The benzotriazole analog acts as a reactive acylating agent due to the labile benzotriazole leaving group, enabling efficient peptide bond formation .
- In contrast, the target compound’s tert-butylsulfonyl group lacks leaving group ability, suggesting a role in stabilizing intermediates or protecting amines during synthesis.
Target vs. Nitrophenyl Derivative ():
- The nitro group in ’s compound is electron-withdrawing, increasing reactivity but reducing stability (requires freezer storage) .
- The tert-butylsulfonyl group in the target compound offers steric bulk and hydrophobicity, likely enhancing stability under ambient conditions.
Target vs. Linezolid Conjugates (): Linezolid derivatives incorporate oxazolidinone and morpholine groups for antibacterial activity . While the target compound shares a carbamate group, its pyrrolidine-sulfonamide structure diverges functionally, highlighting the importance of core heterocycles in biological activity.
Biological Activity
Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate functional group, which is known for enhancing biological activity in various drug classes. Its structure can be represented as follows:
The presence of the tert-butylsulfonyl and pyrrolidine moieties contributes to its pharmacological profile.
Carbamates generally act by inhibiting enzymes or modulating receptor activity. The specific mechanism for this compound may involve:
- Enzyme Inhibition: Similar compounds have shown inhibition of acetylcholinesterase, which could be a target for this carbamate.
- Receptor Modulation: The pyrrolidine ring may interact with various receptors, influencing signaling pathways related to inflammation and cell survival.
Antimicrobial Activity
Research indicates that carbamate derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated significant activity against Mycobacterium tuberculosis with MIC values ranging from 0.625 to 6.25 μg/mL . The structural features that enhance activity include the presence of electron-withdrawing groups and specific alkyl substitutions.
Cytotoxicity Studies
Cytotoxicity is a critical aspect when evaluating new compounds. In vitro studies on similar carbamates have shown moderate cytotoxic effects on cancer cell lines such as A549 (lung cancer) and others, with IC50 values varying widely depending on the specific structure . Such findings suggest that this compound may also exhibit selective cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR studies conducted on carbamate derivatives reveal that modifications to the aromatic ring and substituents significantly affect biological activity. A summary of findings is presented in Table 1:
| Compound | Substituent | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| 3a | None | 50 | >100 |
| 3b | -OCH3 | 100 | 45 |
| 3c | -Cl | 10 | 32 |
| 3d | -CF3 | 5 | 18 |
This table illustrates that the presence of electron-withdrawing groups enhances antimicrobial activity while maintaining manageable toxicity levels.
Case Studies
Several studies have highlighted the potential of similar compounds in clinical applications:
- Antitubercular Agents: A study showed that certain benzyl carbamates exhibited potent antitubercular activity, suggesting that modifications can yield effective treatments against resistant strains .
- Diabetes Treatment: Another research identified derivatives capable of protecting pancreatic β-cells from ER stress, indicating potential applications in diabetes management .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate?
- Methodology : The compound is synthesized via coupling reactions using carbobenzyloxy (Cbz)-protected glycine-proline (Cbz-Gly-Pro) as a starting material. General procedures involve reacting Cbz-Gly-Pro with tert-butylsulfonyl reagents under optimized conditions. For example:
- Reagent Ratios : Use 1.0 equiv of Cbz-Gly-Pro and 2.0 equiv of tert-butylsulfonyl derivatives (e.g., tert-butylsulfonyl chloride) .
- Purification : Column chromatography (e.g., DCM to DCM/ethyl acetate gradients, 10:1–15:1) yields the product as a pale yellow oil with reported yields of 35–91% .
- Key Data : HRMS and NMR (¹H/¹³C) are critical for confirming structural integrity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the pyrrolidine ring protons (δ 1.5–3.5 ppm), tert-butylsulfonyl group (δ 1.2 ppm for CH₃), and carbamate carbonyl (δ 155–170 ppm) .
- HRMS : Exact mass matching (e.g., [M+Na]⁺) confirms molecular formula (e.g., C₁₇H₂₃N₅NaO₄⁺: calc. 384.1642, found 384.1646) .
Advanced Research Questions
Q. What strategies mitigate diastereomer formation during synthesis?
- Challenge : Steric hindrance from the tert-butylsulfonyl group and pyrrolidine ring can lead to unresolved diastereomers (e.g., 35% yield with menthol-derived reagents) .
- Solutions :
- Chiral Auxiliaries : Use enantiopure reagents (e.g., (1R,2S,5R)-menthol) to control stereochemistry .
- Reaction Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature (−20°C to RT) to favor kinetic control .
Q. How does the tert-butylsulfonyl group influence reactivity in peptide coupling?
- Mechanistic Insight : The bulky tert-butylsulfonyl group stabilizes transition states via steric shielding, enhancing regioselectivity in C-terminal oxidative decarboxylative arylation. This is critical in peptide modifications .
- Data : Comparative studies with non-sulfonated analogs show 2–3× higher yields in coupling reactions due to reduced side reactions .
Q. What methods resolve contradictions in reported biological activity data?
- Approach :
- Enzyme Assays : Test interactions with esterases/peptidyl transferases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition (IC₅₀) .
- Structure-Activity Relationship (SAR) : Compare tert-butylsulfonyl derivatives with cyclohexyl or benzyl analogs to isolate electronic vs. steric effects .
Methodological Challenges and Solutions
Q. How can low yields in photoredox-catalyzed alkynylation be addressed?
- Issue : Yields drop below 50% with electron-deficient alkynes (e.g., p-bromo-phenyl) due to competing side reactions .
- Optimization :
- Catalyst Screening : Use Ru(bpy)₃²⁺ instead of Ir(ppy)₃ to enhance redox efficiency .
- Solvent Effects : Switch from DCM to acetonitrile to stabilize radical intermediates .
Q. What purification techniques improve recovery of the compound from complex mixtures?
- Methods :
- Two-Step Chromatography : Initial silica gel (DCM/ethyl acetate) followed by reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .
- Crystallization : Use tert-butyl methyl ether (MTBE) for slow crystallization, yielding high-purity solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
